(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate

Description

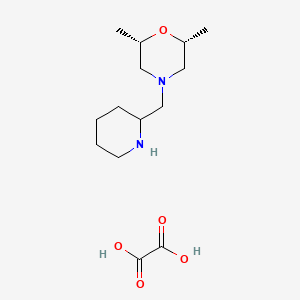

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,6R)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)/t10-,11+,12?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCQZRPMGRMQMA-ZLURZNERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC2CCCCN2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H22N2O

- Molecular Weight : 198.31 g/mol

- SMILES Notation : C[C@@H]1CN(CC@@HC)C2CCNCC2

The compound contains a morpholine ring substituted with a piperidine moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Oxalate Transport : As indicated by its oxalate salt form, the compound may influence oxalate transport mechanisms in the kidneys and intestines, which are crucial for maintaining oxalate homeostasis and preventing conditions like hyperoxaluria .

In Vitro Studies

Research has shown that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : Some studies suggest that morpholine derivatives possess antioxidant properties that could protect against oxidative stress.

- Antimicrobial Effects : Preliminary data indicate that certain morpholine-based compounds have antimicrobial activity against various pathogens.

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound. However, related compounds have demonstrated:

- Neuroprotective Effects : Animal models suggest that morpholine derivatives may provide neuroprotection in models of neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies report that similar compounds can reduce inflammation markers in vivo.

Case Studies

- Case Study on Oxalate Homeostasis :

- Neuroprotective Effects in Rodent Models :

Research Findings Summary Table

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate. The compound has the following characteristics:

- Molecular Formula : C11H22N2O·C2H2O4

- Molecular Weight : 258.32 g/mol

- CAS Number : 1144519-73-2

The compound features a morpholine ring substituted with piperidine and methyl groups, which contributes to its biological activity.

Pharmacological Potential

This compound has shown promise as a pharmacological agent. Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Antidepressant Effects : Morpholine derivatives are often studied for their potential in treating depression due to their ability to interact with neurotransmitter systems.

- Antitumor Activity : Some studies suggest that morpholine-based compounds can inhibit tumor growth by affecting cellular signaling pathways.

Case Studies

-

Inhibition of Kinase Activity :

A patent describes the use of morpholine derivatives, including this compound, as inhibitors of kinase activity. These inhibitors can be crucial in cancer therapy by targeting specific kinases involved in tumor progression . -

Neuroprotective Effects :

A study highlighted the neuroprotective potential of piperidine-containing compounds against neurodegenerative diseases. The structural similarity of this compound suggests it may offer similar benefits .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules:

- Synthesis of Pharmaceuticals : It can be employed in creating new drug candidates by modifying its functional groups to enhance efficacy and reduce side effects.

- Ligand Development : The compound may act as a ligand in coordination chemistry or catalysis due to its nitrogen atoms capable of coordinating with metal ions.

Polymer Applications

Recent advancements have explored the use of morpholine derivatives in polymer science. The incorporation of this compound into polymer matrices could enhance properties such as:

- Thermal Stability : Morpholine-based polymers may exhibit improved thermal properties compared to traditional polymers.

Summary Table of Applications

Chemical Reactions Analysis

Reactivity at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes typical amine reactions:

Morpholine Ring Functionalization

The morpholine oxygen can participate in limited reactions due to steric hindrance from methyl groups:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Protonation | Strong acids (e.g., H₂SO₄) | Oxonium ion formation (transient) | |

| Quaternization | Methyl triflate, heat | Quaternary ammonium salt |

Oxalate Counterion Interactions

The oxalate ion modifies solubility and stability:

| Interaction | Effect | Application |

|---|---|---|

| pH-dependent solubility | Enhanced water solubility at neutral pH | Formulation for bioavailability |

| Ion-exchange | Displacement by stronger acids (e.g., HCl) | Conversion to hydrochloride salt |

Hypothetical Derivatization Pathways

Based on analogous compounds ( ):

| Target Modification | Strategy | Potential Products |

|---|---|---|

| Oxidation of Piperidine | H₂O₂, Ru catalysts | Piperidone derivatives |

| Cross-coupling | Pd-catalyzed Suzuki coupling | Aryl/heteroaryl-functionalized analogs |

Stability Under Stress Conditions

Studies on related morpholine derivatives ( ) reveal:

| Condition | Degradation Pathway | Degradation Products |

|---|---|---|

| Acidic hydrolysis | Morpholine ring opening | Ethanolamine fragments |

| Thermal decomposition | C-N bond cleavage (150°C+) | Piperidine and morpholine fragments |

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

A closely related analog, (2R,6S)-2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate , replaces the piperidine ring with a smaller pyrrolidine (5-membered vs. 6-membered ring). This reduces the molecular weight to 274.32 g/mol (calculated) and alters lipophilicity due to the reduced carbon chain length . While both compounds share similar synthetic routes (e.g., SNAr reactions or alkylation), the pyrrolidine variant’s biological activity remains underexplored compared to the piperidine-based target compound.

Positional Isomerism in Piperidine Substitution

The dihydrochloride hydrate derivative (2R,6S)-2,6-dimethyl-4-(piperidin-4-yl)morpholine (CAS 922734-43-8) substitutes the piperidin-2-ylmethyl group with a piperidin-4-yl moiety. The compound’s molecular weight is 289.24 g/mol, with a chloride counterion enhancing its aqueous stability .

Functionalized Morpholine Derivatives

- MLi-2 (CAS 1627091-47-7): This derivative incorporates a pyrimidin-indazolyl group, resulting in a molecular weight of 391.47 g/mol . It serves as a potent LRRK2 kinase inhibitor with >295-fold selectivity over other kinases and demonstrated oral efficacy in preclinical models .

- (2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine : Features a nitro-pyridyl substituent, synthesized via nucleophilic aromatic substitution. Its distinct electronic profile may influence reactivity in medicinal chemistry applications .

Target Compound

Limited data are available on the biological activity of (2R,6S)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate.

MLi-2 (LRRK2 Inhibitor)

MLi-2 demonstrates robust kinase inhibition, with oral dosing reducing LRRK2 phosphorylation in vivo.

Fenpropimorph (Fungicide)

A commercial fungicide (Tango® Super), fenpropimorph inhibits fungal growth via sterol biosynthesis disruption. This highlights the agricultural utility of morpholine derivatives, contrasting with the target compound’s research-oriented applications .

Physicochemical Properties

Stereochemical Considerations

Stereochemistry profoundly impacts biological activity. For example:

- The (2R,6S) configuration in the target compound may favor specific receptor interactions compared to (2S,6R) isomers, as seen in dual PI3K/mTOR inhibitors (e.g., compound 14 in ) .

- MLi-2’s stereospecificity contributes to its high kinase selectivity, emphasizing the importance of chiral centers in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a stereoselective synthesis of (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate?

- Methodological Answer : The synthesis should prioritize stereochemical control at the 2,6-dimethylmorpholine core. A multi-step approach involving reductive amination or chiral resolution (e.g., using enantiopure starting materials) is recommended. For example, nitro-to-amine reduction (as seen in similar morpholine derivatives) can introduce chirality, followed by oxalate salt formation . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Monitor stereochemical integrity via chiral HPLC or circular dichroism (CD).

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR : Analyze and NMR spectra for diagnostic signals (e.g., morpholine ring protons at δ 3.11–3.84 ppm, piperidinyl methyl groups at δ 1.20 ppm) .

- LCMS : Confirm molecular weight (e.g., ESI-MS for [M+H]) and assess purity via high-resolution mass spectrometry (HRMS).

- XRD : Single-crystal X-ray diffraction provides definitive structural proof, especially for stereocenters.

Advanced Research Questions

Q. What strategies can resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility or solvent interactions).

Re-examine NMR assignments using 2D techniques (COSY, NOESY) to confirm proton-proton correlations.

Perform density functional theory (DFT) calculations to model solvent effects and compare predicted vs. observed chemical shifts .

Validate LCMS fragmentation patterns against in silico predictions (e.g., using software like MassFrontier).

Q. How can polymorphic forms of the oxalate salt impact its physicochemical properties, and what methods are used to identify them?

- Methodological Answer : Polymorphs may differ in solubility, stability, and bioavailability.

- Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) under varying temperatures.

- Characterization :

- PXRD : Distinguish crystalline forms via unique diffraction patterns.

- DSC/TGA : Analyze thermal behavior (melting points, decomposition) .

- Stability Studies : Accelerated aging under high humidity/temperature to identify the most stable polymorph.

Q. What catalytic systems could improve the efficiency of C–N bond formation in the morpholine ring during synthesis?

- Methodological Answer : Transition-metal catalysis (e.g., palladium or copper) can enhance ring-closing efficiency:

- Pd-Catalyzed Amination : Use Pd(OAc) with ligands like Xantphos for Buchwald-Hartwig coupling.

- Cu-Mediated Reductive Amination : Employ CuI with reducing agents (e.g., NaBH) to form the morpholine core .

- Monitor reaction progress via in situ IR or GC-MS to optimize catalyst loading and reaction time.

Q. How can researchers address low yields in the final oxalate salt formation step?

- Methodological Answer :

Counterion Exchange : Precipitate the free base with oxalic acid in a non-polar solvent (e.g., dichloromethane) to enhance crystallinity.

pH Control : Adjust pH to 3–4 (using titration) to maximize protonation of the morpholine nitrogen, favoring salt formation .

Crystallization Optimization : Use anti-solvent addition (e.g., ether) or slow cooling to improve crystal quality and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.